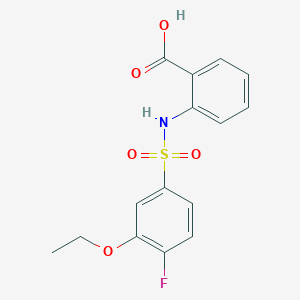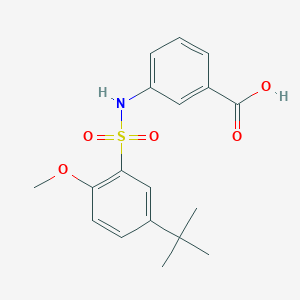![molecular formula C15H14ClNO5S B497958 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-85-2](/img/structure/B497958.png)
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C15H14ClNO5S It is known for its unique structure, which includes a sulfonyl group attached to an amino benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 5-chloro-2-ethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling: Finally, the sulfonylated amine is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance efficiency and yield.
化学反应分析
Types of Reactions
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for electrophilic aromatic substitution may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-{[(5-Bromo-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(5-Methyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(5-Fluoro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid stands out due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ethoxy group also contributes to its unique chemical properties, affecting solubility and stability.
属性
IUPAC Name |
4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOZKNUGXCRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497875.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497876.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)

![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497883.png)
![3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497884.png)
![3-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497885.png)

![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497890.png)
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497893.png)
![2-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497894.png)

![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497899.png)
